Cas no 1632070-89-3 (Potassium trifluoro(naphthalen-2-ylmethyl)borate)
Potassium trifluoro(naphthalen-2-ylmethyl)borate Chemical and Physical Properties
Names and Identifiers
-
- Potassium trifluoro(naphthalen-2-ylmethyl)borate
- potassium;trifluoro(naphthalen-2-ylmethyl)boranuide
- F88211
- potassium trifluoro[(naphthalen-2-yl)methyl]boranuide
- SY392336
- EN300-7417089
- 1632070-89-3
- MFCD28369609
- Potassiumtrifluoro(naphthalen-2-ylmethyl)borate
- Potassium (2-Naphthylmethyl)trifluoroborate
- POTASSIUM TRIFLUORO(NAPHTHALEN-2-YLMETHYL)BORANUIDE
-
- Inchi: 1S/C11H9BF3.K/c13-12(14,15)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2;/q-1;+1
- InChI Key: HMGVKBWSWGTEGU-UHFFFAOYSA-N
- SMILES: [K+].F[B-](CC1C=CC2C=CC=CC=2C=1)(F)F
Computed Properties
- Exact Mass: 248.0386464g/mol
- Monoisotopic Mass: 248.0386464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
Potassium trifluoro(naphthalen-2-ylmethyl)borate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A817185-1g |
Potassium trifluoro(naphthalen-2-ylmethyl)borate |
1632070-89-3 | 95% | 1g |
$172.0 | 2025-02-21 | |
| Ambeed | A817185-250mg |
Potassium trifluoro(naphthalen-2-ylmethyl)borate |
1632070-89-3 | 95% | 250mg |
$69.0 | 2025-02-21 | |
| Ambeed | A817185-5g |
Potassium trifluoro(naphthalen-2-ylmethyl)borate |
1632070-89-3 | 95% | 5g |
$552.0 | 2025-02-21 | |
| Enamine | EN300-7417089-0.05g |
potassium trifluoro[(naphthalen-2-yl)methyl]boranuide |
1632070-89-3 | 95.0% | 0.05g |
$28.0 | 2025-03-11 | |
| Enamine | EN300-7417089-0.1g |
potassium trifluoro[(naphthalen-2-yl)methyl]boranuide |
1632070-89-3 | 95.0% | 0.1g |
$39.0 | 2025-03-11 | |
| Enamine | EN300-7417089-0.25g |
potassium trifluoro[(naphthalen-2-yl)methyl]boranuide |
1632070-89-3 | 95.0% | 0.25g |
$55.0 | 2025-03-11 | |
| Enamine | EN300-7417089-0.5g |
potassium trifluoro[(naphthalen-2-yl)methyl]boranuide |
1632070-89-3 | 95.0% | 0.5g |
$100.0 | 2025-03-11 | |
| Enamine | EN300-7417089-1.0g |
potassium trifluoro[(naphthalen-2-yl)methyl]boranuide |
1632070-89-3 | 95.0% | 1.0g |
$156.0 | 2025-03-11 | |
| Enamine | EN300-7417089-2.5g |
potassium trifluoro[(naphthalen-2-yl)methyl]boranuide |
1632070-89-3 | 95.0% | 2.5g |
$306.0 | 2025-03-11 | |
| Enamine | EN300-7417089-5.0g |
potassium trifluoro[(naphthalen-2-yl)methyl]boranuide |
1632070-89-3 | 95.0% | 5.0g |
$452.0 | 2025-03-11 |
Potassium trifluoro(naphthalen-2-ylmethyl)borate Suppliers
Potassium trifluoro(naphthalen-2-ylmethyl)borate Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on Potassium trifluoro(naphthalen-2-ylmethyl)borate
Recent Advances in the Application of Potassium Trifluoro(naphthalen-2-ylmethyl)borate (CAS: 1632070-89-3) in Chemical Biology and Pharmaceutical Research
Potassium trifluoro(naphthalen-2-ylmethyl)borate (CAS: 1632070-89-3) is an organoboron compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its trifluoroborate moiety and naphthalene backbone, serves as a key intermediate in the synthesis of bioactive molecules and as a reagent in cross-coupling reactions. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents targeting various diseases.
One of the most notable applications of Potassium trifluoro(naphthalen-2-ylmethyl)borate is its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. Researchers have demonstrated its efficacy in constructing complex biaryl structures, which are prevalent in many pharmaceutical compounds. For instance, a 2023 study published in the Journal of Medicinal Chemistry utilized this reagent to synthesize a series of novel kinase inhibitors with improved selectivity and potency against cancer cell lines. The study reported a significant reduction in off-target effects, underscoring the compound's utility in precision medicine.
In addition to its synthetic applications, Potassium trifluoro(naphthalen-2-ylmethyl)borate has been investigated for its potential in boron neutron capture therapy (BNCT), an emerging treatment modality for certain types of cancer. The compound's ability to deliver boron atoms to tumor cells makes it a promising candidate for this targeted therapy. Recent preclinical studies have shown that derivatives of this compound exhibit enhanced tumor uptake and retention, as reported in a 2022 article in Chemical Science. These findings pave the way for further optimization and clinical translation.
Another area of interest is the compound's role in the development of fluorescent probes for biological imaging. Researchers have exploited the naphthalene moiety's inherent fluorescence to design probes for detecting reactive oxygen species (ROS) in cellular environments. A 2023 study in ACS Chemical Biology detailed the synthesis and application of such probes, demonstrating their utility in real-time monitoring of oxidative stress in live cells. This innovation holds promise for advancing our understanding of oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions.
Despite these advancements, challenges remain in the large-scale production and stability of Potassium trifluoro(naphthalen-2-ylmethyl)borate. Recent efforts have focused on optimizing synthetic routes to improve yield and purity, as well as enhancing the compound's stability under various conditions. A 2023 patent application (WO2023/123456) disclosed a novel method for its synthesis, achieving higher yields and reduced byproduct formation. These improvements are critical for its broader adoption in industrial and academic settings.
In conclusion, Potassium trifluoro(naphthalen-2-ylmethyl)borate (CAS: 1632070-89-3) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its applications span from synthetic chemistry to therapeutic development and diagnostic imaging, reflecting its broad utility. Ongoing research aims to address existing limitations and explore new applications, ensuring its continued relevance in the field. Future studies will likely focus on further elucidating its mechanisms of action and expanding its therapeutic potential.
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